molecular formula C28H31N7O B12459521 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide

Cat. No.: B12459521
M. Wt: 481.6 g/mol
InChI Key: KCKUOWOHPPKGHI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and phenyl rings

Preparation Methods

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine core: This is achieved by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Substitution reactions: The triazine core is then subjected to substitution reactions with 4-methylphenylamine to introduce the amino groups.

    Coupling with alaninamide: The final step involves coupling the substituted triazine with 2,3-dimethylphenylalaninamide using appropriate coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with various electrophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide involves its interaction with specific molecular targets. The triazine ring and amino groups enable the compound to form stable complexes with metal ions and other molecules. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide can be compared with other triazine derivatives, such as:

The uniqueness of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide lies in its specific substitution pattern and the resulting electronic and optical properties, which make it suitable for specialized applications in organic electronics and materials science.

Properties

Molecular Formula

C28H31N7O

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)propanamide

InChI

InChI=1S/C28H31N7O/c1-17-9-13-22(14-10-17)30-27-33-26(34-28(35-27)31-23-15-11-18(2)12-16-23)29-21(5)25(36)32-24-8-6-7-19(3)20(24)4/h6-16,21H,1-5H3,(H,32,36)(H3,29,30,31,33,34,35)

InChI Key

KCKUOWOHPPKGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC(=C3C)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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